molecular formula C20H19N5O2 B4517935 N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide

N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide

Cat. No.: B4517935
M. Wt: 361.4 g/mol
InChI Key: ZHALQAQGJQLIJP-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including derivatives similar to the one , have been synthesized for their antimicrobial and antioxidant activities. For instance, N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized using a reaction with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, showed promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity, indicating their potential in biological applications (Sindhe et al., 2016).

Anticancer Evaluation

Compounds bearing a benzimidazole moiety, such as those synthesized from Schiff base of corresponding hydrazide, were evaluated for in vitro anticancer activity by NCI 60 Cell screen. Some derivatives showed moderate to high activity on breast cancer cell lines, highlighting the compound's relevance in cancer research (Salahuddin et al., 2014).

Molecular Hybridization Approach

A molecular hybridization approach led to the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, evaluated for anticancer activity. Notably, one derivative displayed significant antiproliferative activity against human cancer cell lines, indicating the compound's potential for further drug development (Rasal et al., 2020).

Anticancer Agents

A novel series of substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives were synthesized and showed promising anti-tumor activities, particularly benzotriazepine, thienopyrimidine, oxadiazole, and thiophene moiety displaying cytotoxic activity. This study underscores the potential of these compounds in anticancer therapy (Abu‐Hashem & Aly, 2017).

Antidiabetic Screening

N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity, demonstrating the compound's relevance in addressing diabetes (Lalpara et al., 2021).

Properties

IUPAC Name

N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-5-4-6-14(9-12)19-23-18(27-24-19)11-25(3)20(26)15-7-8-16-17(10-15)22-13(2)21-16/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHALQAQGJQLIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Reactant of Route 2
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Reactant of Route 6
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.